4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide
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Overview
Description
4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by its complex structure, which includes a methoxy group, a thiadiazole ring, a pyrrolidinone moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides under acidic or basic conditions.
Attachment of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized through the reaction of an appropriate amine with a diketone.
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with sulfonyl chlorides under basic conditions.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired benzamide structure.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or thiadiazole moieties.
Reduction: Reduction reactions can occur at the sulfonyl group or the pyrrolidinone ring.
Substitution: Substitution reactions can take place at various positions on the benzamide ring, thiadiazole ring, or pyrrolidinone moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide
Uniqueness
The uniqueness of 4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Properties
Molecular Formula |
C21H20N4O5S2 |
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Molecular Weight |
472.5 g/mol |
IUPAC Name |
4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-oxo-4-phenylpyrrolidin-1-yl)sulfonylbenzamide |
InChI |
InChI=1S/C21H20N4O5S2/c1-13-23-24-21(31-13)22-20(27)15-8-9-17(30-2)18(10-15)32(28,29)25-12-16(11-19(25)26)14-6-4-3-5-7-14/h3-10,16H,11-12H2,1-2H3,(H,22,24,27) |
InChI Key |
AAXDNFGGNDWSMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CC(CC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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